molecular formula C8H5Br2N3S B8319108 6-Bromo-n-(5-bromo-2-thiazolyl)pyridin-2-amine

6-Bromo-n-(5-bromo-2-thiazolyl)pyridin-2-amine

Cat. No. B8319108
M. Wt: 335.02 g/mol
InChI Key: GYAPXGIDEXJFEF-UHFFFAOYSA-N
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Patent
US06706717B2

Procedure details

A solution of bromine (1.1 mL, 20.9 mmol) in acetic acid (15 mL) was added dropwise to a solution of 2-[(6-bromo-2-pyridinyl)amino]thiazole (2.68 g, 10.46 mmol) in acetic acid (23 mL) at 40° C. After addition, the mixture was stirred at rt. for 3 h. The mixture was diluted with aqueous potassium hydrogen sulfate solution (60 mL) at 0° C. and stirred for several min. The precipitated solid was filtered, washed several times with water and dried in vacuo over P2O5 to obtain the titled compound (3.28 g, 94%) as an off-white solid.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Br:3][C:4]1[N:9]=[C:8]([NH:10][C:11]2[S:12][CH:13]=[CH:14][N:15]=2)[CH:7]=[CH:6][CH:5]=1>C(O)(=O)C.S([O-])(O)(=O)=O.[K+]>[Br:3][C:4]1[N:9]=[C:8]([NH:10][C:11]2[S:12][C:13]([Br:1])=[CH:14][N:15]=2)[CH:7]=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2.68 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)NC=1SC=CN1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirred for several min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NC=1SC(=CN1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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